3-Bromo-2-oxo-2H-chromen-4-yl acetate
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Overview
Description
3-Bromo-2-oxo-2H-chromen-4-yl acetate is a chemical compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzopyrone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-oxo-2H-chromen-4-yl acetate typically involves the bromination of 2-oxo-2H-chromen-4-yl acetate. One common method includes the reaction of 2-oxo-2H-chromen-4-yl acetate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-oxo-2H-chromen-4-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted coumarin derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-2-oxo-2H-chromen-4-yl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-oxo-2H-chromen-4-yl acetate involves its interaction with specific molecular targets. The bromine and acetate groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-oxo-2H-chromen-4-yl acetate: Characterized by the presence of bromine and acetate groups.
3-Chloro-2-oxo-2H-chromen-4-yl acetate: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-2-oxo-2H-chromen-4-yl acetate: Contains an iodine atom, leading to different reactivity and properties.
Uniqueness
This compound is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions and may contribute to its potential biological activities .
Properties
Molecular Formula |
C11H7BrO4 |
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Molecular Weight |
283.07 g/mol |
IUPAC Name |
(3-bromo-2-oxochromen-4-yl) acetate |
InChI |
InChI=1S/C11H7BrO4/c1-6(13)15-10-7-4-2-3-5-8(7)16-11(14)9(10)12/h2-5H,1H3 |
InChI Key |
RDBHZRQGVCTNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=O)OC2=CC=CC=C21)Br |
Origin of Product |
United States |
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